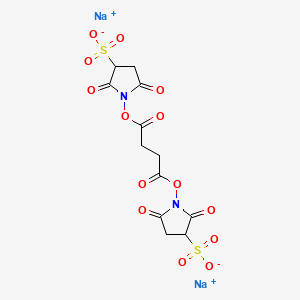![molecular formula C8H11NO2 B588169 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) CAS No. 157034-25-8](/img/new.no-structure.jpg)
7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) is a bicyclic compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with an acetylating agent under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
In industrial production, the synthesis process is often scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the final product meets the required specifications for pharmaceutical and chemical applications .
Análisis De Reacciones Químicas
7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction of the compound typically yields amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic structure, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of compounds with different chemical properties.
Aplicaciones Científicas De Investigación
7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, the compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
In medicine, 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) is investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) involves its interaction with various molecular targets and pathways within the body . The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) can be compared with other similar bicyclic compounds, such as 7-Azabicyclo[2.2.1]heptan-2-ol, 7-acetyl-, endo- (9CI) . While both compounds share a similar bicyclic structure, their chemical properties and reactivity can differ significantly due to the presence of different functional groups. The unique acetyl group in 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI) imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Similar Compounds
- 7-Azabicyclo[2.2.1]heptan-2-ol, 7-acetyl-, endo- (9CI)
- 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)
By understanding the unique properties and applications of 7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI), researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Número CAS |
157034-25-8 |
|---|---|
Fórmula molecular |
C8H11NO2 |
Peso molecular |
153.181 |
Nombre IUPAC |
7-acetyl-7-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)9-6-2-3-7(9)8(11)4-6/h6-7H,2-4H2,1H3 |
Clave InChI |
BRBHASQWQJSKOA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2CCC1C(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



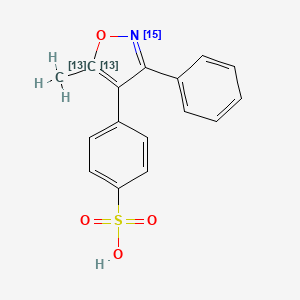

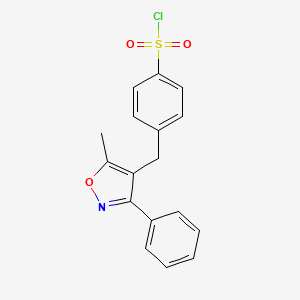
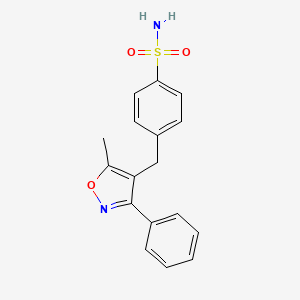
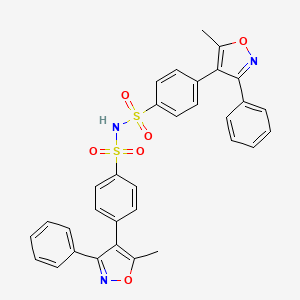
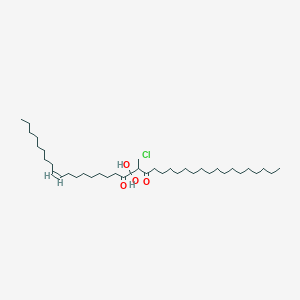

![5-Amino-N'-[2,3-bis(acetyloxy)propyl]-N-(2,3-dihydroxypropy)-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide](/img/structure/B588105.png)
